1-[(tert-butoxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid
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Description
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom . The BOC group is a common protecting group used in organic synthesis .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This method can be used to protect amines in the synthesis of this compound .Molecular Structure Analysis
The molecular weight of this compound is 243.3 . Its IUPAC name is 1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid . The InChI code provides a detailed description of the molecule’s structure .Chemical Reactions Analysis
The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reaction is a common step in the synthesis of complex organic molecules .Physical and Chemical Properties Analysis
This compound is a white solid . It should be stored at temperatures between 0-8°C .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid involves the protection of the piperidine nitrogen, followed by the introduction of the dimethylphosphoryl group and the tert-butoxycarbonyl group. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Piperidine", "Dimethylphosphoryl chloride", "tert-Butyl chloroformate", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of sodium bicarbonate and methanol to yield the tert-butoxycarbonyl-protected piperidine intermediate.", "Step 2: The protected piperidine intermediate is reacted with dimethylphosphoryl chloride in the presence of diethyl ether to yield the dimethylphosphoryl- and tert-butoxycarbonyl-protected piperidine intermediate.", "Step 3: The protected piperidine intermediate is deprotected by treatment with hydrochloric acid in methanol, followed by neutralization with sodium hydroxide to yield the final product, 1-[(tert-butoxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid.", "Step 4: The final product is isolated by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] } | |
CAS No. |
2639421-50-2 |
Molecular Formula |
C13H24NO5P |
Molecular Weight |
305.3 |
Purity |
95 |
Origin of Product |
United States |
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